molecular formula C11H8ClF3N4O2S B1436283 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine CAS No. 1823183-00-1

5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B1436283
CAS No.: 1823183-00-1
M. Wt: 352.72 g/mol
InChI Key: MFTVZDNJZCYGSD-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines and pyridines. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine rings, followed by the introduction of functional groups such as chloro, trifluoromethyl, and methylsulfonyl groups. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and sulfonylating agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its functional groups can interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides, due to its ability to interact with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine: shares similarities with other pyridine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O2S/c1-22(20,21)10-18-4-6(9(16)19-10)8-7(12)2-5(3-17-8)11(13,14)15/h2-4H,1H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTVZDNJZCYGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine
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